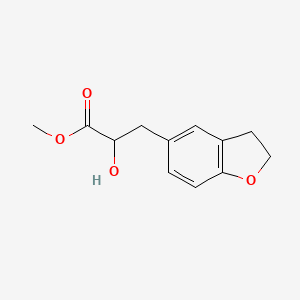![molecular formula C8H8ClF3IN B13582377 1-[2-Iodo-4-(trifluoromethyl)phenyl]methanaminehydrochloride](/img/structure/B13582377.png)
1-[2-Iodo-4-(trifluoromethyl)phenyl]methanaminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-Iodo-4-(trifluoromethyl)phenyl]methanaminehydrochloride is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with iodine and trifluoromethyl groups, along with a methanamine group
Vorbereitungsmethoden
The synthesis of 1-[2-Iodo-4-(trifluoromethyl)phenyl]methanaminehydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Trifluoromethylation: The addition of a trifluoromethyl group to the aromatic ring.
Industrial production methods often utilize catalysts and specific reaction conditions to optimize yield and purity. For example, the Suzuki-Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds, which can be adapted for the synthesis of this compound .
Analyse Chemischer Reaktionen
1-[2-Iodo-4-(trifluoromethyl)phenyl]methanaminehydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding nitro or hydroxyl derivatives.
Reduction: This can convert the compound into its corresponding amine or alcohol.
Substitution: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-[2-Iodo-4-(trifluoromethyl)phenyl]methanaminehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-[2-Iodo-4-(trifluoromethyl)phenyl]methanaminehydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
1-[2-Iodo-4-(trifluoromethyl)phenyl]methanaminehydrochloride can be compared with other similar compounds, such as:
- 1-Iodo-3,5-bis(trifluoromethyl)benzene
- 4-Iodo-3-trifluoromethyl-1H-pyrazole
- 1-Iodo-4-(trifluoromethyl)benzene
These compounds share structural similarities but differ in their specific substituents and functional groups. The presence of the methanamine group in this compound makes it unique, as it imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C8H8ClF3IN |
|---|---|
Molekulargewicht |
337.51 g/mol |
IUPAC-Name |
[2-iodo-4-(trifluoromethyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H7F3IN.ClH/c9-8(10,11)6-2-1-5(4-13)7(12)3-6;/h1-3H,4,13H2;1H |
InChI-Schlüssel |
LGPUKSBLSUPTHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)(F)F)I)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



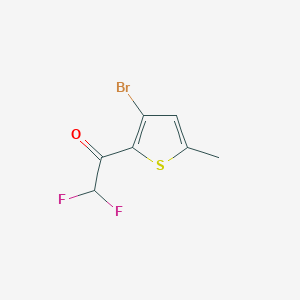
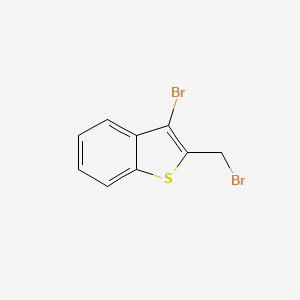

![2-Amino-3-(imidazo[1,2-A]pyridin-3-YL)propanoic acid](/img/structure/B13582307.png)

![Methyl[2-(1-methylazetidin-3-yl)ethyl]aminedihydrochloride](/img/structure/B13582319.png)
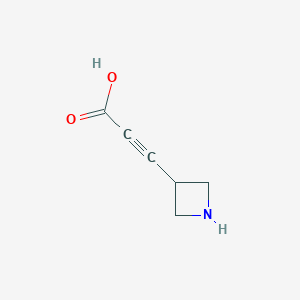


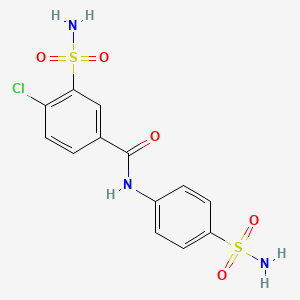
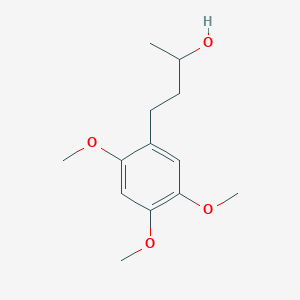
![1-[(3aR,4R,6R,6aR)-6-(azidomethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13582355.png)
